molecular formula C22H21ClN4 B12198756 5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12198756
M. Wt: 376.9 g/mol
InChI Key: ZMHPMKCBYSHNLL-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-amino-5-tert-butylpyrazole with 3-chlorobenzaldehyde under acidic conditions to form the intermediate, which is then cyclized with phenylhydrazine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the chlorophenyl and phenyl groups contribute to its biological interactions and potential therapeutic effects .

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

5-tert-butyl-N-(3-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21ClN4/c1-22(2,3)19-13-20(25-17-11-7-10-16(23)12-17)27-21(26-19)18(14-24-27)15-8-5-4-6-9-15/h4-14,25H,1-3H3

InChI Key

ZMHPMKCBYSHNLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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